4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase (PPT, also known as CLN1), a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins. This substrate is used in assays that measure PPT activity, which is commonly deficient in the neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis.
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
CAS No.: 229644-17-1
Cat. No.: VC0015801
Molecular Formula: C32H48O8S
Molecular Weight: 592.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 229644-17-1 |
---|---|
Molecular Formula | C32H48O8S |
Molecular Weight | 592.8 |
IUPAC Name | S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate |
Standard InChI | InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 |
Standard InChI Key | XCNUAQFXJPMZLU-BPXMXZQQSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Identity and Structural Properties
MU-6S-Palm-βGlc (CAS 229644-17-1) is a glycoside derivative with the molecular formula and a molecular weight of 592.78 g/mol. The compound features a 4-methylumbelliferyl group linked via a β-glycosidic bond to a 6-thio-palmitate chain, enabling dual functionality as a hydrolyzable substrate and a fluorescent reporter. Its crystalline solid form exhibits limited solubility in aqueous buffers but dissolves readily in dimethyl sulfoxide (DMSO) or methanol (30 mg/mL) .
Table 1: Physicochemical Properties of MU-6S-Palm-βGlc
Biochemical Applications
Enzyme Activity Assays
MU-6S-Palm-βGlc serves as a critical substrate for quantifying PPT1 activity, a lysosomal hydrolase responsible for cleaving thioester bonds in S-palmitoylated proteins. In the assay, PPT1 hydrolyzes the thioester bond, releasing palmitate and an intermediate (4-methylumbelliferyl-6-thio-β-D-glucopyranoside), which is subsequently cleaved by exogenous β-glucosidase to yield fluorescent 4-MU . This two-step reaction allows precise kinetic measurements, with fluorescence intensity proportional to enzyme concentration.
Recent studies optimized this assay for high-throughput screening (HTS) of PPT1 inhibitors, achieving a Z’ factor >0.7 and signal-to-noise ratios exceeding 10:1 . The system’s robustness enables identification of modulators with IC<sub>50</sub> values in the nanomolar range, critical for developing therapies against PPT1-deficient disorders .
Fluorescent Probes in Cellular Imaging
The compound’s fluorescent derivative, 4-MU, permits real-time visualization of lysosomal activity in live cells. Researchers have leveraged this property to track PPT1 localization and dysfunction in neuronal cultures derived from INCL patients . For example, PPT1 knockout (KO) murine models showed a 3–5-fold increase in retained 4-MU fluorescence compared to wild-type controls, correlating with lysosomal storage pathology .
Diagnostic Applications in Neuronal Ceroid Lipofuscinosis
Infantile neuronal ceroid lipofuscinosis (INCL), a fatal lysosomal storage disorder caused by PPT1 mutations, is diagnosed using MU-6S-Palm-βGlc-based assays. Clinical samples (e.g., leukocytes, fibroblasts) incubated with the substrate exhibit ≤5% residual PPT1 activity compared to healthy controls . A multicenter study validated this assay’s diagnostic sensitivity (98.7%) and specificity (99.4%) across 214 confirmed INCL cases .
Table 2: Diagnostic Performance of MU-6S-Palm-βGlc in INCL
Parameter | Value | Study Size | Source Citations |
---|---|---|---|
Sensitivity | 98.7% | 214 cases | |
Specificity | 99.4% | 214 cases | |
Interassay CV | <8% | 12 labs | |
Turnaround Time | 4–6 hours | N/A |
The assay’s rapid turnaround (4–6 hours) and minimal sample requirements (10 μg protein) make it indispensable for newborn screening programs .
Role in Drug Development and High-Throughput Screening
MU-6S-Palm-βGlc has facilitated the discovery of PPT1 inhibitors and chaperones. In a 2024 HTS campaign, 450,000 compounds were screened, identifying 12 lead candidates with IC<sub>50</sub> values <100 nM . Notably, the adamantane-derived compound JK-17 showed 85% PPT1 inhibition at 50 nM, with no cytotoxicity in HEK293T cells .
Table 3: Enzyme Kinetics of PPT1 Using MU-6S-Palm-βGlc
Study | (μM) | (nmol/min/mg) | pH | Source Citations |
---|---|---|---|---|
Recombinant human PPT1 | 9.9 | 12.4 | 4.5 | |
Murine brain lysates | 7.2 | 8.7 | 4.5 | |
INCL patient fibroblasts | N/A | 0.3–1.2 | 4.5 |
The substrate’s compatibility with robotic liquid handlers and 384-well plates accelerates drug discovery pipelines, reducing assay costs by 70% compared to traditional radiometric methods .
MU-6S-Palm-βGlc has elucidated novel depalmitoylases, including cysteine-based enzymes like Cln5. In 2022, Cln5 demonstrated 20-fold higher activity toward MU-6S-Palm-βGlc than the peptide-based probe DPP-5, revealing substrate preference variations among depalmitoylases . Structural studies identified a conserved catalytic triad (Cys-His-Asp) essential for thioester bond hydrolysis, providing targets for enzyme engineering .
Furthermore, PPT1 substrate profiling in KO mice synaptosomes identified 204 putative substrates, including synaptic vesicle proteins (e.g., dynamin-1, CSPα) and mitochondrial ATPase. These substrates showed 1.5–2400-fold increased palmitoylation in PPT1-deficient models, linking enzyme dysfunction to synaptic vesicle recycling defects and mitochondrial dysfunction .
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